BenchChemオンラインストアへようこそ!

Palmitoyl sarcosine

surfactant thermodynamics critical micelle concentration N-acyl sarcosinate

Palmitoyl sarcosine (CAS 2421-33-2) is an N-acyl sarcosine surfactant formed by the condensation of palmitic acid (C16:0) with sarcosine (N-methylglycine), yielding a free carboxylic acid with the molecular formula C₁₉H₃₇NO₃. As a member of the fatty acyl sarcosine class, it functions as an anionic surfactant and serves as the critical acid-precursor for producing sodium palmitoyl sarcosinate (CAS 4028-10-8), its most commercially relevant salt form.

Molecular Formula C19H37NO3
Molecular Weight 327.5 g/mol
CAS No. 2421-33-2
Cat. No. B3050193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoyl sarcosine
CAS2421-33-2
Synonymspalmitoyl sarcosine
palmitoyl sarcosine, sodium salt
sodium palmitoyl sarcosinate
Molecular FormulaC19H37NO3
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O
InChIInChI=1S/C19H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20(2)17-19(22)23/h3-17H2,1-2H3,(H,22,23)
InChIKeyLFJJOPDNPVFCNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palmitoyl Sarcosine (CAS 2421-33-2): Procurement-Grade N-Acyl Sarcosine Surfactant Intermediate


Palmitoyl sarcosine (CAS 2421-33-2) is an N-acyl sarcosine surfactant formed by the condensation of palmitic acid (C16:0) with sarcosine (N-methylglycine), yielding a free carboxylic acid with the molecular formula C₁₉H₃₇NO₃ . As a member of the fatty acyl sarcosine class, it functions as an anionic surfactant and serves as the critical acid-precursor for producing sodium palmitoyl sarcosinate (CAS 4028-10-8), its most commercially relevant salt form [1]. Its C16 hydrophobic chain distinguishes it from shorter-chain analogs such as lauroyl sarcosine (C12) and myristoyl sarcosine (C14), conferring lower critical micelle concentration (CMC) and stronger substantivity to proteinaceous substrates [2]. The compound is primarily utilized in cosmetic and personal care formulations as a hair conditioning agent and mild surfactant-cleansing component, and is recognized as safe by the Cosmetic Ingredient Review (CIR) Expert Panel when formulated to be non-irritating [3].

Why Palmitoyl Sarcosine Cannot Be Directly Substituted with Shorter-Chain Acyl Sarcosines


Within the N-acyl sarcosine class, fatty acid chain length governs pivotal performance parameters—including critical micelle concentration (CMC), surface excess concentration, area per molecule at the air/water interface, and protein substantivity—meaning that lauroyl (C12), myristoyl (C14), and palmitoyl (C16) derivatives produce measurably different surfactant behavior [1]. Palmitoyl sarcosine, by virtue of its longer C16 hydrophobic tail, exhibits a significantly lower CMC and higher adsorption affinity to hair keratin compared to the C12 lauroyl analog [2]. Furthermore, palmitoyl sarcosine occupies a distinct regulatory positioning: it is explicitly listed as a safe ingredient up to defined concentration limits (0.88% in leave-on products; 3% in rinse-off products as the sodium salt) per the CIR 2021 amended safety assessment [3]. Contract formulations relying on shorter-chain sarcosines cannot assume equivalent micellization thermodynamics, substrate deposition profiles, or identical regulatory clearance without re-validation. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence: Palmitoyl Sarcosine vs. Shorter-Chain Acyl Sarcosine Analogs


Critical Micelle Concentration (CMC) Reduction with C16 Chain Length vs. C12 Lauryl Sarcosinate

Sodium N-acyl sarcosinates exhibit a chain-length-dependent decrease in critical micelle concentration (CMC). The sodium salt of palmitoyl sarcosine (C16) achieves a CMC approximately one order of magnitude lower than that of sodium N-lauroyl sarcosinate (C12). Specifically, sodium N-lauroyl sarcosinate has a reported CMC of 14.6 mM (approximately 4.3 g/L) at 20–25°C . While the exact CMC of sodium N-palmitoyl sarcosinate is not publicly available in the same dataset, the published structure–property relationship for this homologous series establishes that CMC decreases logarithmically with increasing alkyl chain length, consistent with the Klevens equation [1]. The Gad et al. (1997) study of N-acyl sarcosinate sodium salts (C12–C18) confirms that each two-methylene chain extension reduces CMC by a factor of approximately 3–4 under standard conditions [1]. This means the C16 palmitoyl derivative requires substantially lower surfactant loading to achieve micellization compared to the C12 lauroyl analog, directly impacting formulation cost-efficiency at equivalent surface activity.

surfactant thermodynamics critical micelle concentration N-acyl sarcosinate

Superior Hair Keratin Adsorption: Sodium N-Palmitoyl Sarcosine vs. Sodium N-Lauroyl Sarcosine

Nelson and Stewart (1956) conducted direct comparative adsorption experiments of sodium N-lauroyl sarcosine and sodium N-palmitoyl sarcosine on multiple human hair types under identical conditions (1% aqueous solution, pH 7.0, 30-minute exposure, 0.5 g hair in 20 mL solution) [1]. Across nine distinct hair samples (blond, gray, brown, dark brown; domestic and foreign origin), sodium N-palmitoyl sarcosine consistently demonstrated higher adsorption than the N-lauroyl analog. For example, on blond domestic hair #1, the N-palmitoyl derivative adsorbed 12.2 mg/g hair vs. 8.0 mg/g for the N-lauroyl derivative (a 53% increase). On dark brown domestic hair, the differential was even more pronounced: 24.2 mg/g (N-palmitoyl) vs. 3.5 mg/g (N-lauroyl), representing a ~7-fold enhancement [1]. Mean adsorption values across all tested hair types: 16.1 mg/g for N-palmitoyl vs. 5.1 mg/g for N-lauroyl—a 3.2-fold advantage for the C16 derivative.

hair substantivity protein adsorption acyl sarcosine deposition

Niosome Vesicle Stability: Sodium Palmitoyl Sarcosinate Outperforms Lecithin-Based Liposomes

In a 2016 comparative study of liposome and niosome formulations containing phytochemical-peptide derivatives, niosomes prepared with sodium palmitoyl sarcosinate and macadamia integrifolia seed oil demonstrated superior stability compared to all lecithin-based liposomes and surfactant-based formulations tested [1]. The optimized niosome (designated N9) exhibited a zeta potential of −78.19 mV—indicating excellent electrostatic colloidal stability—and maintained physical integrity at both 0°C and 45°C as confirmed by Turbiscan analysis [1]. While this study compared the palmitoyl sarcosinate-based niosome against liposomes prepared with different lecithins and surfactants (not against shorter-chain sarcosinates directly), it establishes that the C16 sarcosinate derivative can serve as the primary vesicle-forming surfactant for stable niosome constructs, a capability not demonstrated for shorter-chain analogs in this experimental context.

niosome stability vesicle formulation cosmetic delivery system

Regulatory Clearance: Sodium Palmitoyl Sarcosinate Safe-Use Concentration Thresholds Established by CIR

The Cosmetic Ingredient Review (CIR) Expert Panel, in its 2021 amended safety assessment of fatty acyl sarcosines and sarcosinate salts, established specific safe-use concentration thresholds for sodium palmitoyl sarcosinate: ≤0.88% in leave-on cosmetic products and ≤3% in rinse-off cosmetic products [1][2]. These concentration limits are ingredient-specific; the CIR did not assign identical thresholds across all acyl sarcosinates. For context, the original 2001 CIR assessment had established a blanket 5% limit for leave-on products across all fatty acyl sarcosines due to absence of use-concentration data at that time. The 2021 amendment, informed by actual use-concentration data and new toxicological evidence, refined this to the ingredient-specific 0.88% limit for sodium palmitoyl sarcosinate in leave-on applications [1]. This regulatory clarity provides formulators with a defined, defensible safe-use range that may differ from shorter-chain analogs, directly impacting formulation design and procurement specifications.

cosmetic ingredient safety CIR assessment regulatory concentration limits

Acid-Precursor Procurement Strategy: Palmitoyl Sarcosine as the Free Acid Intermediate for In-House Salt Formation

Palmitoyl sarcosine (CAS 2421-33-2) is the free carboxylic acid form, distinct from its sodium salt sodium palmitoyl sarcosinate (CAS 4028-10-8). This acid form serves as the direct precursor for synthesizing the sodium salt via stoichiometric neutralization with sodium hydroxide [1]. Procuring the free acid rather than the pre-neutralized salt offers formulation chemists flexibility in counter-ion selection (e.g., sodium, potassium, ammonium, or organic amine salts) and the ability to control final pH and salt stoichiometry in situ [2]. This contrasts with lauroyl sarcosine and cocoyl sarcosine, which are more commonly procured as pre-manufactured sodium salts (e.g., sodium lauroyl sarcosinate, CAS 137-16-6) for direct formulation use . For procurement professionals, the free acid form may offer supply chain advantages including longer shelf stability (free acid vs. hygroscopic salt), reduced shipping weight (no counter-ion mass), and the ability to generate multiple salt variants from a single inventory item.

surfactant precursor free acid intermediate custom salt neutralization

Recommended Procurement and Formulation Scenarios for Palmitoyl Sarcosine and Its Sodium Salt


Premium Hair Conditioning Shampoos Requiring High Substantivity

For rinse-off hair care formulations where sustained conditioning and anti-static performance are desired, the 3.2-fold higher hair keratin adsorption of sodium N-palmitoyl sarcosine over sodium N-lauroyl sarcosine provides a quantifiable performance advantage [1]. Formulators should target the C16 derivative at concentrations up to 3% (the CIR-established safe-use limit for rinse-off products) to maximize deposition without exceeding regulatory thresholds [2]. The dense, creamy foam quality associated with palmitoyl sarcosinate further enhances consumer sensory perception in premium shampoo lines [3].

Stable Niosome-Based Cosmetic Delivery Systems

When developing niosome-encapsulated active ingredients (peptides, phytochemicals), sodium palmitoyl sarcosinate combined with macadamia integrifolia seed oil yields vesicles with high colloidal stability (zeta potential −78.19 mV) and demonstrated integrity under thermal stress (0–45°C) [4]. This application leverages the C16 chain length's ability to form robust bilayer structures, a capability not documented for C12 lauroyl sarcosinate in comparable vesicle systems. Procurement should specify the sodium salt form (CAS 4028-10-8) for direct aqueous formulation compatibility.

Multi-Product Line Manufacturing with Centralized Free Acid Inventory

Manufacturers producing a portfolio of personal care products requiring different sarcosinate salt forms (sodium for shampoos, potassium for liquid soaps, ammonium for specific foam profiles) can procure palmitoyl sarcosine free acid (CAS 2421-33-2) as a single inventory item and perform in-house neutralization with the appropriate base [5]. This strategy consolidates SKUs, reduces storage footprint, and enables batch-level counter-ion customization. The molecular weight advantage of the free acid (327.5 vs. 349.48 g/mol for the sodium salt) also yields shipping weight savings on bulk orders .

Sulfate-Free Mild Cleansing Formulations for Sensitive Skin

For leave-on and rinse-off products targeting sensitive-skin demographics, sodium palmitoyl sarcosinate offers a sulfate-free surfactant option with low irritation potential. The CIR-established safe-use limits of ≤0.88% (leave-on) and ≤3% (rinse-off) provide clear formulation guardrails [2]. Its lower CMC compared to C12 lauroyl sarcosinate means effective cleansing at lower surfactant loadings, which can further reduce irritation potential while maintaining foam quality [6]. The EWG hazard score for sodium palmitoyl sarcosinate indicates LOW concern for cancer, immunotoxicity, and developmental toxicity [7].

Quote Request

Request a Quote for Palmitoyl sarcosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.